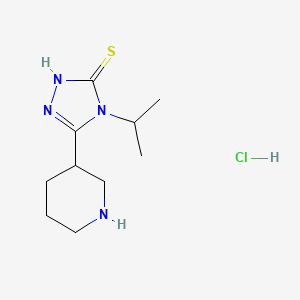

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

Overview of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol derivatives constitute a critical class of nitrogen-sulfur heterocycles renowned for their structural versatility and broad pharmacological potential. These compounds feature a five-membered aromatic ring containing three nitrogen atoms and a thiol (-SH) group at the third position, enabling diverse chemical modifications. Their stability, hydrogen-bonding capacity, and solubility make them attractive scaffolds in drug design.

Key biological activities associated with 1,2,4-triazole-3-thiol derivatives include:

- Antimicrobial properties : Demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida auris).

- Anticancer activity : Inhibition of cell proliferation in melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

- Enzyme inhibition : Potent inhibition of metallo-β-lactamases (MBLs), addressing antibiotic resistance.

Structural modifications, such as the introduction of piperidine or alkyl groups, enhance bioavailability and target specificity.

Historical Context and Discovery

The discovery of 1,2,4-triazoles dates to 1885, when Bladin first characterized the triazole ring system. The integration of sulfur into these frameworks emerged later, with 1,2,4-triazole-3-thiol derivatives gaining prominence in the mid-20th century due to their synthetic accessibility and biological relevance.

The specific compound 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride represents a modern advancement in heterocyclic chemistry. Its development builds on earlier work with piperidine-triazole hybrids, which were explored for their enhanced pharmacokinetic profiles. The hydrochloride salt form improves solubility, a common strategy in pharmaceutical optimization.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of two pharmacophoric motifs:

- 1,2,4-Triazole-3-thiol core : Provides redox stability and metal-coordinating capacity, critical for enzyme inhibition.

- Piperidine moiety : Enhances lipophilicity and membrane permeability, facilitating blood-brain barrier penetration in neurological targets.

The propan-2-yl (isopropyl) group at the fourth position introduces steric bulk, potentially reducing metabolic degradation. Such structural synergy underscores its value in designing multitarget therapeutics.

Nomenclature and Structural Classification

The IUPAC name 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride systematically describes its structure:

- Parent heterocycle : 4H-1,2,4-triazole-3-thiol (positions 1, 2, 4 for nitrogen atoms; thiol at position 3).

- Substituents :

- 4-(propan-2-yl) : An isopropyl group at position 4.

- 5-(piperidin-3-yl) : A piperidine ring attached via its third carbon to position 5.

- Salt form : Hydrochloride counterion ensures charge neutrality.

Structural Comparison with Analogues

This nomenclature and structural clarity facilitate precise communication in medicinal chemistry research, ensuring reproducibility in synthesis and biological evaluation.

Properties

IUPAC Name |

3-piperidin-3-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S.ClH/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZIMODOOCNOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Triazole-3-thiol Core

- Starting from hydrazine derivatives (e.g., hydrazine hydrate or phenyl hydrazine hydrochloride), the compound is reacted with thiocyanate salts (e.g., sodium thiocyanate) and aldehydes or ketones (such as acetaldehyde) under acidic conditions (0.25 M HCl) in aqueous media.

- The reaction mixture is stirred for extended periods (e.g., 16 hours) at ambient temperature in the absence of light to avoid degradation.

- The intermediate precipitate formed is filtered, washed, and subjected to oxidation by bubbling oxygen through a basic solution (1N NaOH) for several hours (e.g., 5 hours), followed by acidification to pH 1 with concentrated HCl to precipitate the triazole-thiol compound.

- The solid is then dried over phosphorus pentoxide to yield the pure 1,2,4-triazole-3-thiol intermediate.

This methodology is exemplified in the synthesis of related triazole-thiol compounds and is adaptable for the target compound with appropriate substituents.

Introduction of the Piperidin-3-yl Group

- The piperidin-3-yl substituent is introduced by nucleophilic substitution or alkylation using piperidine derivatives such as 3-piperidinemethanol or 3-piperidinyl halides.

- For example, sodium hydride in dimethylformamide (DMF) is used to deprotonate the triazole-thiol nucleus, followed by reaction with a piperidinyl-containing alkylating agent at elevated temperature (~75 °C) for 1-2 hours.

- After reaction completion, the mixture is hydrolyzed, extracted with ethyl acetate, dried, and purified by flash chromatography to isolate the piperidinyl-substituted triazole-thiol intermediate.

This step is critical for attaching the piperidin-3-yl moiety while preserving the thiol functionality.

Alkylation at the 4-Position with Isopropyl Group

- The isopropyl group at the 4-position of the triazole ring can be introduced via alkylation using isopropyl halides or by condensation with isopropyl-containing aldehydes during the initial cyclization step.

- Alternatively, the isopropyl substituent can be incorporated by starting from isopropyl-substituted hydrazine or related precursors.

- Reaction conditions typically involve refluxing in methanol or other suitable solvents under acidic or basic catalysis.

This step ensures the correct substitution pattern on the triazole ring, influencing biological activity.

Formation of the Hydrochloride Salt

- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol).

- The salt formation improves compound stability, crystallinity, and handling properties.

- The hydrochloride salt is isolated by filtration and drying.

Representative Reaction Scheme (Conceptual)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Hydrazine hydrate + sodium thiocyanate + isopropyl aldehyde | Acidic aqueous medium, stirring 16 h, dark | 1,2,4-triazole-3-thiol intermediate |

| 2 | Intermediate + sodium hydride + piperidin-3-yl alkylating agent | DMF, 75 °C, 1-2 h | 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (free base) |

| 3 | Free base + HCl | Methanol, room temperature | Hydrochloride salt of target compound |

Analytical and Purification Techniques

- Purification is commonly achieved by flash chromatography on silica gel using mixtures of dichloromethane, methanol, and ammonia as eluents.

- The final compound's purity and identity are confirmed by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

- Drying over phosphorus pentoxide or sodium sulfate ensures removal of moisture.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Hydrazine source | Hydrazine hydrate or phenyl hydrazine hydrochloride | Precursor for triazole ring formation |

| Thiocyanate salt | Sodium thiocyanate | Provides sulfur for thiol group |

| Aldehyde/ketone | Acetaldehyde or isopropyl aldehyde | Introduces alkyl substituent |

| Reaction medium | Acidic aqueous (0.25 M HCl) | Facilitates cyclization |

| Oxidation | Oxygen bubbling in 1N NaOH | Converts intermediate to thiol |

| Alkylation solvent | Dimethylformamide (DMF) | Polar aprotic solvent for nucleophilic substitution |

| Base for alkylation | Sodium hydride | Strong base for deprotonation |

| Temperature (alkylation) | 75 °C | Optimized for reaction rate |

| Purification | Flash chromatography | Ensures high purity |

| Salt formation | HCl in methanol | Yields stable hydrochloride salt |

Research Findings and Optimization Notes

- The oxidation step using oxygen bubbling in basic medium is critical for obtaining the thiol form of the triazole ring with high yield and purity.

- The choice of solvent and base in the alkylation step strongly influences the substitution efficiency of the piperidinyl group.

- Microwave-assisted synthesis methods have been reported for related 1,2,4-triazole derivatives, offering reduced reaction times and improved yields, suggesting potential for optimizing this compound's preparation.

- N-arylated and alkylated derivatives of 1,2,4-triazole-3-thiol have been synthesized with modifications to the side chains, indicating flexibility in the synthetic route to access structural analogs.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

Oxidation: Disulfides, sulfonic acids

Reduction: Dihydrotriazoles

Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical studies. It may inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory diseases, suggesting its application in treating conditions such as arthritis and other inflammatory disorders.

Enzyme Inhibition

As an enzyme inhibitor, this compound may target specific metabolic pathways associated with cancer and infectious diseases. Its ability to interact with enzymes involved in these pathways positions it as a promising agent in cancer therapy and infectious disease management.

Synthesis and Chemical Reactivity

The synthesis of 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves multi-step organic reactions. Key steps include:

- Formation of the triazole ring.

- Introduction of the piperidine moiety.

- Addition of the thiol functional group.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the efficacy of 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus growth in vitro.

- Anti-inflammatory Mechanism : Research indicated that it reduced inflammatory markers in animal models of arthritis.

- Cancer Metabolism : Another investigation showed that it inhibited key metabolic enzymes in cancer cell lines.

These findings underscore its potential as a versatile therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity :

- Piperidine vs. Pyridine/Phenyl : The piperidin-3-yl group in the target compound may enhance solubility and CNS penetration compared to pyridyl or aryl substituents, which are more common in corrosion inhibitors (e.g., ).

- Hydrochloride Salt : Unlike neutral triazole-thiols (e.g., Yucasin ), the hydrochloride form improves bioavailability, critical for pharmaceutical applications.

Biological Activity Trends: Antiviral Potential: While the target compound lacks direct antiviral data, hydrazino-substituted analogs (e.g., ) demonstrate that C5 modifications significantly influence helicase inhibition. Antimicrobial and Antifungal Activity: Piperidine-containing triazoles (e.g., ) often exhibit enhanced antimicrobial effects due to improved membrane permeability.

Synthetic Flexibility :

- Schiff base derivatives (e.g., ) highlight the tunability of triazole-thiols for specific applications, suggesting that the target compound could be functionalized further for optimized activity.

Biological Activity

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a piperidine moiety and a thiol group , contributing to its unique reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 262.8 g/mol.

Antimicrobial Properties

Research indicates that 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride exhibits significant antimicrobial activity. Compounds within the triazole class are known to inhibit enzymes associated with microbial growth, making them effective against various pathogens. Studies have demonstrated its efficacy against bacterial strains and fungi, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have tested its cytotoxicity against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Notably, certain derivatives of triazole-thiol compounds demonstrated selective cytotoxicity towards these cancer cells, suggesting a potential role in cancer therapy .

| Cell Line | IC50 Value (µM) |

|---|---|

| Human Melanoma IGR39 | 6.2 |

| Triple-Negative Breast | 27.3 |

| Pancreatic Carcinoma | 43.4 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. The thiol group is believed to play a critical role in modulating inflammatory pathways by interacting with specific proteins involved in the inflammatory response.

The mechanism of action involves several pathways:

- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in cancer metabolism and microbial growth.

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in target proteins, altering their function and activity.

- Enhanced Binding Affinity : The piperidine moiety may improve binding affinity to biological targets, enhancing the compound's efficacy .

Synthesis and Derivatives

The synthesis of 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves multi-step organic reactions. Variations in substituents on the triazole ring can lead to derivatives with different biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-pyridin-3-yl-4H-1,2,4-triazole | Pyridine ring instead of piperidine | Potentially different target specificity |

| 5-(Thiazolyl)-triazole derivatives | Contains thiazole instead of piperidine | Different biological activity profile |

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of triazole-thiol compounds to enhance their biological activity. For instance, compounds bearing hydrazone moieties were synthesized and tested for their anticancer effects in 3D cell cultures, showing improved selectivity towards cancer cells compared to traditional treatments .

Additionally, compounds derived from 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride have been evaluated for their antioxidant activity alongside antimicrobial properties, reinforcing their potential as multifunctional therapeutic agents .

Q & A

Q. What are the critical safety protocols for handling 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride in laboratory settings?

Methodological Answer:

- PPE Selection : Use gloves certified under EN 374 standards and OSHA HCS guidelines (e.g., nitrile for chemical resistance). Wear full-face respirators (N100/P3) if ventilation is insufficient .

- Exposure Control : Conduct a risk assessment to determine ventilation requirements. Use fume hoods for synthesis steps involving volatile intermediates .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities. Avoid aqueous rinsing to prevent environmental contamination .

- First Aid : Immediate skin decontamination with soap/water; eye exposure requires 15-minute rinsing with saline. Consult poison control for ingestion/inhalation .

Q. Which analytical techniques are prioritized for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

- Spectroscopy :

- IR Spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and scalability?

Methodological Answer:

- Condition Screening : Test solvents (e.g., DMF vs. ethanol) and catalysts (e.g., p-toluenesulfonic acid) for cyclocondensation steps. Optimize temperature (80–120°C) and reaction time (12–24 hrs) via Design of Experiments (DoE) .

- Intermediate Monitoring : Use TLC/HPLC to track triazole ring formation. Quench reactions at >95% conversion to minimize byproducts .

- Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the thiol intermediate before hydrochlorination .

Q. What computational strategies are effective in predicting the compound’s biological activity and reactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or neurotransmitter receptors). Validate with known ligands (RMSD <2.0 Å) .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental IR/NMR data for validation .

- ADME Prediction : Apply SwissADME to estimate bioavailability, BBB permeability, and metabolic stability. Prioritize derivatives with QED >0.5 .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

Methodological Answer:

- Feedback Loops : Integrate reaction path searches (e.g., GRRM17) with quantum mechanics to identify overlooked intermediates. Re-run experiments under revised conditions .

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models in COSMO-RS) to assess prediction robustness. Cross-check with experimental solubility/logP .

- Multi-Method Validation : Compare docking results (AutoDock, Glide) and crystallographic data (if available) to confirm binding poses .

Q. What methodologies enable comparative analysis of structural analogs for SAR studies?

Methodological Answer:

- Analog Selection : Use PubChem/ChEMBL to identify derivatives (e.g., varying substituents on piperidine or triazole rings). Prioritize compounds with >80% structural similarity .

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC) and neuropharmacological effects via receptor-binding assays (e.g., GABA-A IC₅₀). Normalize data to positive controls .

- Statistical Modeling : Apply PCA or cluster analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.